molecular formula C11H11F3O B168926 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol CAS No. 144486-12-4

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol

Cat. No.: B168926
CAS No.: 144486-12-4
M. Wt: 216.2 g/mol
InChI Key: UNOFRSFHIUMSNW-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate allylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-tumor properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential anti-tumor activity, where it may inhibit the proliferation of cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)but-3-en-1-ol: Similar structure but lacks the trifluoromethyl group.

    1-(4-(Trifluoromethyl)phenyl)ethanol: Shorter carbon chain.

    4-(Trifluoromethyl)benzyl alcohol: Different position of the hydroxyl group

Uniqueness

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10,15H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOFRSFHIUMSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441419
Record name 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144486-12-4
Record name 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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